molecular formula C23H20N4OS B11970192 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide

2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide

Cat. No.: B11970192
M. Wt: 400.5 g/mol
InChI Key: HNBFUKRUDCFSRE-UHFFFAOYSA-N
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Description

2-[(4,5-Diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide (CAS: 326015-56-9) is a triazole-based acetamide derivative characterized by a 4,5-diphenyl-1,2,4-triazole core linked to a sulfanyl group and an N-(4-methylphenyl)acetamide moiety. Its molecular formula is C₂₃H₂₀N₄OS, with a molecular weight of 400.50 g/mol. Industrial-grade production (purity ≥95%) indicates its relevance in research and development pipelines .

Properties

Molecular Formula

C23H20N4OS

Molecular Weight

400.5 g/mol

IUPAC Name

2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C23H20N4OS/c1-17-12-14-19(15-13-17)24-21(28)16-29-23-26-25-22(18-8-4-2-5-9-18)27(23)20-10-6-3-7-11-20/h2-15H,16H2,1H3,(H,24,28)

InChI Key

HNBFUKRUDCFSRE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

The synthesis of 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide typically involves a multi-step process. One common method includes the S-alkylation of 4,5-diphenyl-4H-1,2,4-triazole-3-thiol using a halogenated acetal and cesium carbonate. This is followed by acetal deprotection to yield the desired compound . Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous derivatives, focusing on molecular features, physicochemical properties, and functional implications.

Structural Analogues from Antimicrobial Studies ()

Compounds 7e , 7f , and 7i share the 4,5-diphenyl-1,2,4-triazole core but differ in substituents on the acetamide nitrogen:

  • 7e : N-(4-bromophenyl) group.
  • 7f : N-(4-chlorophenyl) group.
  • 7i : N-(4-methoxybenzyl) group.
Property Target Compound 7e 7f 7i
Molecular Formula C₂₃H₂₀N₄OS C₂₅H₁₉BrN₆OS₂ C₂₅H₁₉ClN₆OS₂ C₂₇H₂₄N₆O₂S₂
Molecular Weight (g/mol) 400.50 563.49 519.04 528.65
Melting Point (°C) Not reported 222–224 (dec.) 229–231 (dec.) 201–203 (dec.)
Synthetic Yield Not reported 84.6% 59.8% 69.4%

Key Observations :

  • Halogen vs. In contrast, the methoxy group in 7i improves solubility due to its electron-donating nature but lowers thermal stability (lower melting point).
  • Synthetic Efficiency : Higher yields for 7e (84.6%) suggest bromophenyl derivatives are more synthetically accessible than chlorophenyl (7f , 59.8%) .
Fluorinated Analogues ()

The compound 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide (CAS: 763126-04-1) differs by a 5-fluoro-2-methylphenyl substituent.

Property Target Compound Fluorinated Analogue
Molecular Formula C₂₃H₂₀N₄OS C₂₃H₁₉FN₄OS
Molecular Weight (g/mol) 400.50 418.49
Substituent 4-methylphenyl 5-fluoro-2-methylphenyl
Commercial Availability Industrial grade (≥95%) Industrial grade (≥99%)

Key Observations :

  • Industrial Relevance : Both compounds are produced at scale, but the fluorinated variant’s higher purity (99%) suggests prioritized demand in drug discovery .
Thiazole and Pyrazole Derivatives ()

Compounds like ZINC C20028245 (thiazole-pyrazole hybrid) and 8c/8e (thiazole-acetamide derivatives) highlight structural diversity in related scaffolds:

Property Target Compound ZINC C20028245 8c/8e (Thiazoles)
Core Structure 1,2,4-triazole Thiazole-pyrazole Thiazole
Bioactivity Antimicrobial (inferred) Chemokine-targeted Analgesic
Key Functional Groups Sulfanyl, methylphenyl Carbamimidamido, nitrophenyl Pyrazole, dimethylaminophenyl

Key Observations :

  • Triazole vs.
  • Activity Divergence : While the target compound is hypothesized for antimicrobial use, thiazole derivatives (8c/8e ) exhibit analgesic efficacy, underscoring scaffold-dependent bioactivity .
Acetyl-Modified Analogues ()

The compound N-(4-{[(4,5-Diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}phenyl)acetamide introduces an acetyl spacer between the triazole and phenyl groups:

Property Target Compound Acetyl-Modified Analogue
Molecular Formula C₂₃H₂₀N₄OS C₂₄H₂₀N₄O₂S
Structural Feature Direct sulfanyl linkage Acetyl-extended linkage
Potential Impact Higher rigidity Enhanced conformational flexibility

Key Observations :

  • The acetyl group increases molecular flexibility, possibly improving solubility but reducing target specificity due to entropic penalties .

Biological Activity

The compound 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide is a member of the triazole family known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of Triazole Derivative : The initial step typically involves the alkylation of 1,2,4-triazole-3-thiol derivatives using various alkyl halides in the presence of a base like cesium carbonate .
  • Thioether Formation : The reaction yields a thioether intermediate, which is further processed to obtain the desired acetamide structure.
  • Characterization : The synthesized compounds are characterized using techniques such as NMR and mass spectrometry to confirm their structure and purity .

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. For instance, the compound has shown effectiveness against various bacterial strains and fungi. In vitro studies have demonstrated that it inhibits the growth of pathogens such as Staphylococcus aureus and Candida albicans, suggesting potential as an antifungal and antibacterial agent .

Anticancer Activity

Recent investigations have highlighted the anticancer potential of this compound. The compound has been tested against several cancer cell lines, including breast and lung cancer cells. Results indicate that it induces apoptosis and inhibits cell proliferation through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

The biological activity is attributed to the compound's ability to interact with specific molecular targets within cells. Studies suggest that it may inhibit certain enzymes involved in DNA replication or repair, leading to increased cellular stress and eventual cell death in cancerous cells .

Case Studies

StudyFindings
Antimicrobial Efficacy Demonstrated significant inhibition of S. aureus and C. albicans with MIC values in the low micromolar range .
Anticancer Effects Induced apoptosis in MCF-7 (breast cancer) cells with IC50 values indicating potent cytotoxicity .
Mechanistic Insights Showed modulation of p53 pathway leading to increased apoptosis in A549 (lung cancer) cells .

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